
1-(2-Bromo-1-isobutoxyethyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-1-isobutoxyethyl)-4-methylbenzene is an organic compound characterized by the presence of a bromine atom, an isobutoxy group, and a methyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-isobutoxyethyl)-4-methylbenzene typically involves the bromination of 1-isobutoxy-4-methylbenzene. This reaction can be carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective methods to achieve high yields. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromo-1-isobutoxyethyl)-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar solvents and moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized compounds.
Applications De Recherche Scientifique
1-(2-Bromo-1-isobutoxyethyl)-4-methylbenzene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological processes and interactions, particularly in the development of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-1-isobutoxyethyl)-4-methylbenzene depends on its specific application. In chemical reactions, the bromine atom and isobutoxy group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context in which the compound is used, such as in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
1-(2-Bromo-1-isobutoxyethyl)-4-fluorobenzene: This compound is similar in structure but contains a fluorine atom instead of a methyl group.
1-(2-Bromo-1-isobutoxyethyl)-4-chlorobenzene: Another similar compound with a chlorine atom in place of the methyl group.
Uniqueness: 1-(2-Bromo-1-isobutoxyethyl)-4-methylbenzene is unique due to the specific combination of functional groups attached to the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications that require precise control over molecular interactions and reactions.
Propriétés
Formule moléculaire |
C13H19BrO |
|---|---|
Poids moléculaire |
271.19 g/mol |
Nom IUPAC |
1-[2-bromo-1-(2-methylpropoxy)ethyl]-4-methylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-10(2)9-15-13(8-14)12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3 |
Clé InChI |
XXEUCDSJWPBRLW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CBr)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylhex-5-enoic acid](/img/structure/B13480069.png)

![5-[[2,2-Dimethyl-3-(methylamino)propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13480082.png)
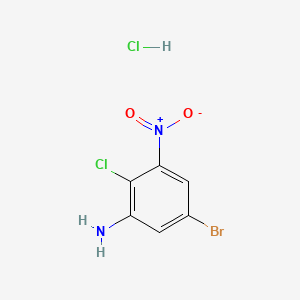

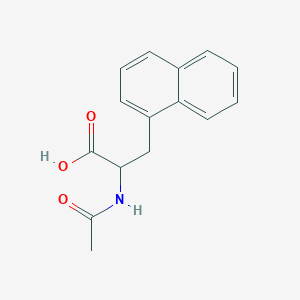
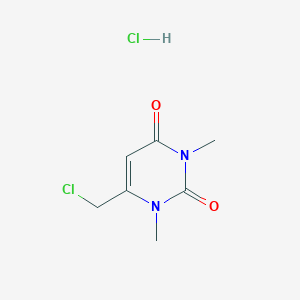
![1-[(5S)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride](/img/structure/B13480117.png)
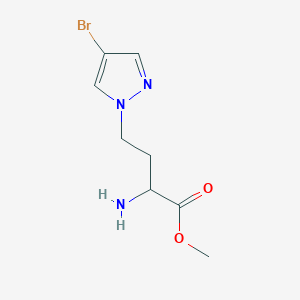
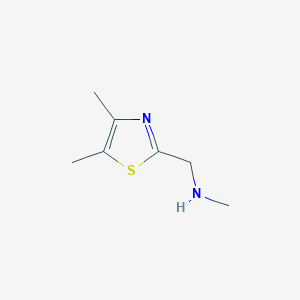

![rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid](/img/structure/B13480136.png)

![4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13480149.png)
